molecular formula C8H6BrF3O2 B12858971 2-(Bromomethyl)-5-(trifluoromethoxy)phenol

2-(Bromomethyl)-5-(trifluoromethoxy)phenol

Katalognummer: B12858971
Molekulargewicht: 271.03 g/mol
InChI-Schlüssel: AYOKCXJHQICKOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Bromomethyl)-5-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethoxy group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(trifluoromethoxy)phenol typically involves the bromination of 5-(trifluoromethoxy)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bromomethyl)-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The phenol group can undergo oxidation to form quinones or other oxidized products.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted phenols and ethers.

    Oxidation Reactions: Quinones and other oxidized phenolic compounds.

    Reduction Reactions: Methyl-substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-(Bromomethyl)-5-(trifluoromethoxy)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Bromomethyl)-5-(trifluoromethoxy)phenol is unique due to the combination of the bromomethyl and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The presence of both groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial fields.

Eigenschaften

Molekularformel

C8H6BrF3O2

Molekulargewicht

271.03 g/mol

IUPAC-Name

2-(bromomethyl)-5-(trifluoromethoxy)phenol

InChI

InChI=1S/C8H6BrF3O2/c9-4-5-1-2-6(3-7(5)13)14-8(10,11)12/h1-3,13H,4H2

InChI-Schlüssel

AYOKCXJHQICKOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.